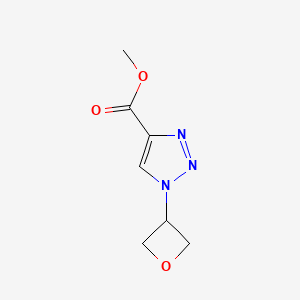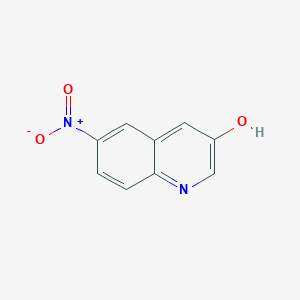
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features an oxetane ring and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the formation of the oxetane ring followed by the introduction of the triazole moiety. One common method is the cyclization of an epoxide with a suitable nucleophile to form the oxetane ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-5-carboxylate: Similar structure but with a different substitution pattern on the triazole ring.
Methyl 1-(oxetan-3-yl)-1H-1,2,4-triazole-4-carboxylate: Similar structure but with a different triazole ring.
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness: Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both an oxetane and a triazole ring. This combination of structural features gives the compound distinct physicochemical properties and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H9N3O3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
methyl 1-(oxetan-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-12-7(11)6-2-10(9-8-6)5-3-13-4-5/h2,5H,3-4H2,1H3 |
Clé InChI |
BTIOMBADCKVIPG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(N=N1)C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)



![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)



![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)


![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)
